molecular formula C5H7N3S B2717541 5-Methyl-1H-pyrazole-3-carbothioamide CAS No. 106701-91-1

5-Methyl-1H-pyrazole-3-carbothioamide

Cat. No. B2717541
M. Wt: 141.19
InChI Key: CMWCGGNFIYQGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-pyrazole-3-carbothioamide is a chemical compound with the molecular formula C5H7N3S . It is a powder in physical form .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-Methyl-1H-pyrazole-3-carbothioamide, can be achieved through various methods. One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another approach involves the condensation of 1,3-diketones with hydrazine . A specific synthesis method for a similar compound, 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides, involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1H-pyrazole-3-carbothioamide consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C5H7N3S/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H2,6,9)(H,7,8) .


Chemical Reactions Analysis

Pyrazole derivatives, including 5-Methyl-1H-pyrazole-3-carbothioamide, can undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . They can also react with a series of carboxylic acids in the presence of 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride, and N,N-diisopropyl-ethylamine in DMF .


Physical And Chemical Properties Analysis

5-Methyl-1H-pyrazole-3-carbothioamide is a powder in physical form . It has a molecular weight of 141.2 .

Scientific Research Applications

Anticancer Activities

Recent studies have highlighted the potential of pyrazole-1-carbothioamide derivatives in anticancer therapy. Radwan et al. (2019) synthesized pyrazole-1-carbothioamide nucleosides that showed significant antiproliferative activity against various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The molecular docking study further illustrated these compounds' ability to inhibit thymidylate synthase, comparing favorably with known chemotherapy drugs like Raltitrexed (Radwan, Khalid, Amer, & Alotaibi, 2019).

Corrosion Inhibition

The corrosion inhibition properties of pyrazole carbothioamide heterocycles have been demonstrated in studies focusing on the protection of mild steel in acid mediums. Boudjellal et al. (2020) synthesized a heterocyclic compound showing strong adsorption on the steel surface, acting as a mixed-type inhibitor. The study underscores the compound's utility in corrosion protection through chemisorption and physisorption (Boudjellal, Ouici, Guendouzi, Benali, & Sehmi, 2020).

Bactericidal Activities

Novel pyrazole-1-carbothioamide derivatives have shown efficacy in combating bacterial infections. Xin-hua et al. (2007) synthesized derivatives displaying bactericidal activity against E. coli and P. vulgaris, suggesting their potential in developing new antibacterial agents (Xin-hua, Shifan, & Song, 2007).

Antifungal and Antimicrobial Activities

Pyrazole-1-carbothioamide compounds have also been evaluated for their antifungal and antimicrobial properties. Gupta and Gupta (2016) synthesized 4-chloro-3-methyl-N-(substituted phenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide, showing good to moderate activity against fungal pathogens like Aspergillus niger and Candida albicans (Gupta & Gupta, 2016).

Molecular Docking and Spectroscopic Studies

Molecular spectroscopic studies on pyrazole derivatives, such as those conducted by Sivakumar et al. (2020), offer insights into the molecular interactions responsible for the stabilization of these compounds. These studies facilitate the understanding of their potential biological activities and the development of new therapeutic agents (Sivakumar, Balachandran, Narayana, Salian, Revathi, Shanmugapriya, & Vanasundari, 2020).

properties

IUPAC Name

5-methyl-1H-pyrazole-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWCGGNFIYQGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-pyrazole-3-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.